molecular formula C24H25NO4 B2780572 (E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide CAS No. 1421588-87-5

(E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide

Cat. No. B2780572
CAS RN: 1421588-87-5
M. Wt: 391.467
InChI Key: SPXJAYRMPOIZCY-ACCUITESSA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a member of the acrylamide family, which is known for its various biological and pharmacological activities.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and inflammation. This compound has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. Additionally, (E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide has been found to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation and immune responses.
Biochemical and Physiological Effects:
(E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide has been found to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a critical process for the elimination of cancer cells. Additionally, (E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide has been found to reduce the production of pro-inflammatory cytokines, which are known to play a key role in the pathogenesis of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide in lab experiments is its potent antitumor and anti-inflammatory activities. This compound has been shown to exhibit significant activity against various cancer cell lines and inflammatory disorders, making it a potential candidate for the development of novel therapeutics. However, one of the limitations of using (E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide in lab experiments is its complex synthesis method, which may limit its widespread use in research.

Future Directions

There are several future directions for the research on (E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide. One potential direction is the development of this compound as a novel therapeutic for the treatment of cancer and inflammatory disorders. Additionally, further studies are needed to investigate the mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide and its potential interactions with other signaling pathways. Furthermore, the synthesis method of this compound can be optimized to make it more accessible for widespread use in research.

Synthesis Methods

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide is a complex process that involves several steps. The first step involves the preparation of 3-(3,4-dimethoxyphenyl)propionic acid, which is then converted into its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-(naphthalen-1-yl)propan-1-ol in the presence of a base to yield (E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide.

Scientific Research Applications

(E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide has been extensively studied for its potential applications in drug development. This compound has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, (E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide has been found to possess potent anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of various inflammatory disorders.

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c1-28-22-12-10-17(16-23(22)29-2)11-13-24(27)25-15-14-21(26)20-9-5-7-18-6-3-4-8-19(18)20/h3-13,16,21,26H,14-15H2,1-2H3,(H,25,27)/b13-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXJAYRMPOIZCY-ACCUITESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCCC(C2=CC=CC3=CC=CC=C32)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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